6-Propylindolin-2-one
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Overview
Description
6-Propylindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications . The indolin-2-one scaffold, in particular, is a crucial motif in many pharmaceutically relevant entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-haloacryloylanilide derivatives using radical initiators . Another method includes the iodine-promoted one-pot synthesis under metal-free conditions, which involves the reaction of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide with molecular iodine in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale cyclization reactions using transition-metal catalysts. Methods such as Cu-catalyzed intermolecular C–H cyclization and Pd-catalyzed insertion of isocyanide are commonly employed . These methods offer high yields and are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Propylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Propylindolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, thereby exhibiting antibacterial activity . Additionally, these compounds can undergo reductive bioactivation, leading to the formation of reactive species that damage cellular components .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Oxoindolin-2-one derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Uniqueness: 6-Propylindolin-2-one stands out due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This unique substitution pattern can lead to different pharmacological profiles compared to other indole derivatives .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-propyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-4-5-9-7-11(13)12-10(9)6-8/h4-6H,2-3,7H2,1H3,(H,12,13) |
InChI Key |
XDPJONVAYXUZES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
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